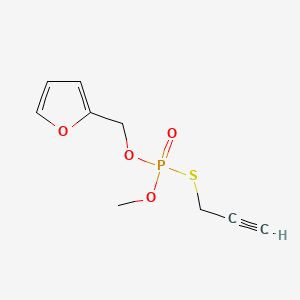

O-(Furfur-2-yl) O-methyl S-(prop-2'-ynyl) phosphorothioate

Description

O-(Furfur-2-yl) O-methyl S-(prop-2'-ynyl) phosphorothioate is a phosphorothioate derivative characterized by three distinct substituents:

- Furfur-2-yl group: A heterocyclic moiety derived from furan, known for its electron-rich aromatic properties.

- Methyl group: A simple alkyl substituent at the oxygen position.

Properties

CAS No. |

63980-90-5 |

|---|---|

Molecular Formula |

C9H11O4PS |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-[[methoxy(prop-2-ynylsulfanyl)phosphoryl]oxymethyl]furan |

InChI |

InChI=1S/C9H11O4PS/c1-3-7-15-14(10,11-2)13-8-9-5-4-6-12-9/h1,4-6H,7-8H2,2H3 |

InChI Key |

KMWWEQFDLQMBAC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OCC1=CC=CO1)SCC#C |

Origin of Product |

United States |

Biological Activity

O-(Furfur-2-yl) O-methyl S-(prop-2'-ynyl) phosphorothioate is a phosphorothioate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its unique structure, is part of a broader class of organophosphorus compounds known for their diverse applications, including use as pesticides and in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Furfuryl Group : A furan derivative that contributes to the compound's reactivity.

- Methyl Group : Enhances stability and solubility.

- Prop-2'-ynyl Group : Provides additional reactivity and potential interaction sites.

This compound's phosphorothioate backbone is crucial for its biological activity, as it offers improved binding affinity to biological targets compared to traditional phosphodiesters.

This compound exhibits several biological activities primarily through its interaction with nucleic acids and proteins. Key mechanisms include:

Efficacy Studies

Research has demonstrated varying degrees of efficacy for similar phosphorothioate compounds in different biological contexts:

- In Vitro Studies : A study on 2′-O-methyl-modified phosphorothioates indicated enhanced stability and reduced non-specific effects in cell lines . This suggests that this compound could similarly exhibit improved performance in therapeutic applications.

- Antisense Oligonucleotides : The incorporation of 2′-O-methyl modifications has been shown to increase the effectiveness of antisense oligonucleotides targeting oncogenes like Bcl-2 . This modification may also apply to the development of therapeutic agents targeting other critical pathways.

Case Studies

Several case studies highlight the potential applications of phosphorothioates:

- Cancer Therapy : In a study involving HepG2 cells, 2′-O-methyl phosphorothioate-modified antisense oligonucleotides effectively reduced survivin mRNA levels, indicating potential for cancer treatment through targeted gene silencing .

- Neurotoxicity Assessment : Research on organophosphates has shown neurotoxic effects at high concentrations. The specific impact of this compound remains to be fully elucidated but could follow similar patterns observed in related compounds .

Table 1: Biological Activities of Phosphorothioate Compounds

Table 2: Comparative Efficacy of Modifications

Comparison with Similar Compounds

Structural and Functional Comparison

Metabolic and Stability Profiles

- Propargyl substituent: The terminal alkyne in the target compound may resist oxidative metabolism, unlike the hydroxyethyl or methyl ketone groups in diazinon degradation products (e.g., intermediate F: O-[2-(1-hydroxyethyl)-6-methyl pyrimidin-4-yl] O-methyl phosphorothioate) .

- Furfuryl vs. Pyrimidinyl: Furfuryl’s aromaticity could reduce hydrolysis rates compared to diazinon’s pyrimidinyl group, which undergoes rapid oxidative cleavage .

- Methyl vs. DNA in ASOs: Methyl-modified ASOs exhibit reduced protein interactions (e.g., NONO sequestration) compared to DNA-containing hybrids, enhancing therapeutic specificity .

Toxicity and Selectivity

- Agrochemicals (e.g., diazinon, tolclofos-methyl): Exhibit neurotoxicity in non-target organisms due to acetylcholinesterase inhibition .

- Therapeutic ASOs: Lower toxicity profiles; sense-strand AOs may still induce off-target protein interactions (e.g., NONO foci formation) .

- Propargyl group: Potential for reactive metabolites (e.g., via cytochrome P450), necessitating further toxicological evaluation.

Research Implications and Limitations

- Therapeutic Potential: The propargyl group’s stability and furfuryl’s binding properties suggest utility in targeted therapies, though in vivo studies are needed.

- Agrochemical Design: Structural lessons from tolclofos-methyl and diazinon highlight the trade-off between persistence and toxicity.

- Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing O-(Furfur-2-yl) O-methyl S-(prop-2'-ynyl) phosphorothioate, and how is structural purity validated?

Methodological Answer:

The synthesis of phosphorothioate esters typically involves nucleophilic substitution reactions. For example, HFIP (hexafluoroisopropanol)-mediated hydrosulfenylation of ynamides with S-hydrogen phosphorothioates has been demonstrated for analogous compounds, enabling regioselective formation of thioether bonds . For purity validation:

- Nuclear Magnetic Resonance (NMR): Confirm substituent integration (e.g., furfuryl aromatic protons at δ 6.3–7.2 ppm, propargyl protons at δ 1.8–2.5 ppm).

- Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to detect impurities.

- Elemental Analysis: Verify stoichiometry (C, H, P, S content) within ±0.3% of theoretical values.

Advanced: How does the propargyl moiety in this compound enable site-specific bioconjugation in click chemistry applications?

Methodological Answer:

The propargyl group (-C≡CH) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing covalent attachment to azide-functionalized biomolecules (e.g., proteins, oligonucleotides). Key steps include:

- Reaction Optimization: Use Cu(I) catalysts (e.g., TBTA ligand) in aqueous/organic biphasic systems to enhance reaction efficiency .

- Post-Reaction Analysis: Confirm conjugation via MALDI-TOF MS (mass shift corresponding to azide partner) and fluorescence labeling for tracking .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Monitor degradation products using a C18 column (e.g., 80% acetonitrile/water mobile phase) and UV detection at 254 nm.

- Kinetic Studies: Conduct accelerated stability testing (e.g., 40°C, 75% RH) and calculate degradation rate constants (k) using first-order kinetics .

- pH-Dependent Hydrolysis: Compare hydrolysis rates in buffers (pH 2–9) to identify labile bonds (e.g., phosphorothioate ester cleavage under alkaline conditions) .

Advanced: What metabolic pathways are anticipated for this compound based on structurally similar organothiophosphates?

Methodological Answer:

Organothiophosphates commonly undergo:

- Oxidative Desulfuration: Cytochrome P450-mediated conversion to oxon analogs (e.g., phosphates), which inhibit acetylcholinesterase (AChE). Use liver microsomes and NADPH cofactors to simulate metabolism .

- Hydrolytic Cleavage: Esterase-driven hydrolysis of the methyl or furfuryl groups. Analyze metabolites via LC-HRMS (Q-TOF) with m/z accuracy <5 ppm .

- Conjugation Reactions: Glutathione S-transferase (GST)-catalyzed formation of mercapturic acids. Validate using recombinant GST isoforms and LC-MS/MS .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- HepG2 or HEK293 Cells: Assess cytotoxicity via MTT assays (IC₅₀ values) and mitochondrial membrane potential (JC-1 dye).

- AChE Inhibition Assays: Compare inhibition potency (IC₅₀) to chlorpyrifos-oxon (positive control) using Ellman’s method .

- Reactive Oxygen Species (ROS): Quantify oxidative stress with DCFH-DA fluorescence in SH-SY5Y neuronal cells .

Advanced: How do substituent effects (furfuryl vs. propargyl) influence interactions with acetylcholinesterase compared to other organothiophosphates?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to AChE (PDB: 1OCA). Furfuryl’s aromaticity may enhance π-π stacking with Trp86, while the propargyl’s linear geometry could sterically hinder oxyanion hole interactions .

- Kinetic Parameters: Measure kₐ (acylation rate) and kd (aging rate) via time-dependent AChE inhibition assays. Compare to O-ethyl/aryl analogs to quantify substituent effects .

- Mutagenesis Studies: Engineer AChE mutants (e.g., Phe295Ala) to probe residue-specific interactions via surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.